(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound It is characterized by the presence of a thiadiazole ring, a dimethoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-8-15(9-5-13)19-22-23-20(27-19)21-18(24)11-7-14-6-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOABSZSJIDEO-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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